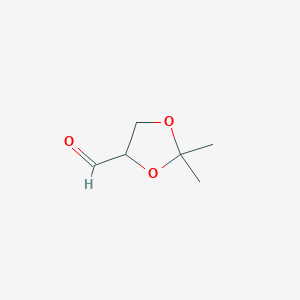

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGPYVWACGYQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972867 | |

| Record name | 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-03-8, 15186-48-8 | |

| Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone D-glyceraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015186488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

Introduction: A Versatile Chiral Building Block

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, often referred to as (R)-(+)-glyceraldehyde acetonide, is a pivotal chiral starting material in synthetic organic chemistry.[1] Its unique structural features, combining a protected diol in a dioxolane ring with a reactive aldehyde functional group, make it an invaluable precursor for the stereoselective synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.[2] The enantiomeric purity of this compound is critical for controlling the stereochemistry of subsequent reaction products, a paramount consideration in drug development where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or even harmful.[2] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights for researchers and drug development professionals to effectively handle, characterize, and utilize this important chemical entity.

Molecular Structure and Core Identifiers

The structural integrity of this compound is the foundation of its chemical reactivity and physical behavior. Understanding its key identifiers is crucial for accurate documentation and sourcing.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [1][3] |

| Molecular Weight | 130.14 g/mol | [1][3] |

| CAS Number | 15186-48-8 | [3][4] |

| IUPAC Name | (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | [5][6] |

| InChI Key | YSGPYVWACGYQDJ-YFKPBYRVSA-N | [3][5] |

| Canonical SMILES | CC1(OCC(O1)C=O)C | [5] |

Key Physical Properties: A Quantitative Overview

The physical properties of a compound are critical for its practical application, influencing everything from reaction setup and purification to storage and safety protocols.

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow oily liquid | Ambient | [3][5] |

| Boiling Point | 139 °C | at 1 atm (lit.) | [3][5] |

| Density | 1.045 g/mL | at 25 °C (lit.) | [3][5] |

| Refractive Index (n20/D) | 1.454 | at 20 °C (lit.) | [3] |

| Optical Activity ([α]22/D) | +53.8° | c = 2 in chloroform | [3] |

| Flash Point | 62 °C (143.6 °F) | closed cup | [5] |

| Solubility | Difficult to mix with water | - | [3] |

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is a cornerstone of chemical characterization. Below are step-by-step methodologies for key properties of this compound, along with the scientific rationale behind the procedural choices.

Determination of Boiling Point

The boiling point is a fundamental property that informs distillation-based purification strategies and provides an indication of a substance's volatility.

Protocol:

-

Apparatus Setup: Assemble a micro-distillation apparatus, including a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm leading to the condenser to ensure accurate temperature reading of the vapor.

-

Sample Preparation: Place a small volume (e.g., 2-3 mL) of this compound and a boiling chip into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle or oil bath.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at 1 atm (760 mmHg), a pressure correction using a nomograph is necessary for a standardized boiling point.

Causality: This method directly measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The use of a micro-distillation setup is ideal for conserving valuable chiral samples.

Measurement of Density

Density is a crucial property for converting between mass and volume, essential for accurate reagent measurement in synthesis.

Protocol:

-

Pycnometer Calibration: Clean and dry a pycnometer of known volume. Record its empty weight.

-

Water Measurement: Fill the pycnometer with deionized water at a known temperature (e.g., 25 °C) and weigh it. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature and weigh it.

-

Calculation: Subtract the empty weight of the pycnometer from the weight of the filled pycnometer to get the mass of the sample. Divide the mass by the calibrated volume to determine the density.

Causality: The pycnometer method provides a highly accurate and reproducible measurement of density by precisely determining the mass of a known volume of the liquid.

Refractive Index Determination

The refractive index is a characteristic property that is highly sensitive to purity. It is a rapid and non-destructive method for assessing the identity and purity of a sample.

Protocol:

-

Instrument Calibration: Calibrate a refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to equilibrate to 20 °C.

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered. Read the refractive index from the scale.

Causality: This technique measures the bending of light as it passes from air into the liquid sample. The extent of this bending is a unique property of the substance and is directly related to its composition.

Caption: Workflow for the experimental determination of key physical properties.

Handling, Storage, and Safety Considerations

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Storage: The compound should be stored at -20°C to maintain its stability.[3] It is important to keep the container tightly closed in a dry and well-ventilated place.[7]

-

Stability: This compound is stable under recommended storage conditions.[7] However, as an aldehyde, it may be susceptible to oxidation over time.

-

Safety: this compound is a combustible liquid. It is advisable to keep it away from heat and open flames. Standard personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical. In case of eye contact, rinse cautiously with water for several minutes.

Applications in Drug Development and Organic Synthesis

The physical properties of this compound directly impact its utility in various synthetic transformations. Its liquid state at room temperature facilitates easy handling and measurement for reactions. Its boiling point allows for purification by distillation.

This versatile reactant is involved in a multitude of organic reactions, including:

-

Hosomi-Sakurai reactions[3]

These reactions are fundamental in the construction of complex molecular architectures found in many pharmaceutical agents.

Conclusion

A thorough understanding of the physical properties of this compound is indispensable for its effective and safe use in research and drug development. The data and protocols presented in this guide provide a solid foundation for scientists working with this important chiral building block, enabling them to proceed with confidence in their synthetic endeavors.

References

- 1. 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (R)- [webbook.nist.gov]

- 2. (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | 15186-48-8 | Benchchem [benchchem.com]

- 3. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde CAS#: 15186-48-8 [chemicalbook.com]

- 4. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | 15186-48-8 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | C6H10O3 | CID 11105390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. combi-blocks.com [combi-blocks.com]

(R)-(+)-Glyceraldehyde acetonide chemical structure and stereochemistry

<-33> ## An In-Depth Technical Guide to (R)-(+)-Glyceraldehyde Acetonide: A Cornerstone of Chiral Synthesis

Introduction: The Strategic Importance of a Simple Chiral Aldehyde

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of starting material is a critical strategic decision. Among the select group of molecules that form the "chiral pool," (R)-(+)-Glyceraldehyde Acetonide stands out for its versatility, reliability, and accessibility. This seemingly simple three-carbon aldehyde, protected as a cyclic acetal, is a powerhouse for synthetic chemists, particularly those in drug development and natural product synthesis. Its value lies in the densely packed stereochemical information it contains: a single, defined stereocenter that serves as a reliable anchor for building complex, enantiomerically pure molecules.[1][2]

This guide provides an in-depth technical overview for researchers and drug development professionals, moving beyond a simple recitation of properties to explore the causality behind its synthetic utility. We will dissect its structure and stereochemistry, detail a robust and field-proven synthetic protocol, and illustrate its application as a versatile chiral building block.

Chemical Identity and Physicochemical Properties

(R)-(+)-Glyceraldehyde Acetonide, systematically named (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, is a stable, oily liquid at room temperature.[3][4] The acetonide group (an isopropylidene ketal) serves a crucial dual purpose: it protects the vicinal diols of the parent glyceraldehyde from unwanted side reactions and masks their polarity, rendering the molecule more soluble in common organic solvents and amenable to standard purification techniques like distillation.[5][6]

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| IUPAC Name | (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | [7] |

| CAS Number | 15186-48-8 | [7][8] |

| Molecular Formula | C₆H₁₀O₃ | [7][8] |

| Molecular Weight | 130.14 g/mol | [7][8] |

| Appearance | Colorless to pale yellow oily liquid | [3][4] |

| Boiling Point | ~67-73°C at 30 mmHg (~139°C at atm. pressure) | [3][5] |

| Density | ~1.045 g/mL at 25°C | [3][4] |

| Optical Rotation [α]D | +70° to +80° (c=1.0-1.5 in benzene) | [5] |

A Deep Dive into Stereochemistry

The synthetic power of this molecule is derived entirely from its stereochemistry. Understanding the nuances of its configuration is essential for its effective application.

The (R) Configuration

The stereochemical descriptor "(R)" refers to the absolute configuration at the chiral center (C4 of the dioxolane ring) as defined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

Assigning Priorities:

-

Priority 1: The aldehyde group (-CHO) due to the double bond to oxygen.

-

Priority 2: The ring oxygen atom (O1).

-

Priority 3: The methylene group of the ring (-CH₂-O-).

-

Priority 4: The hydrogen atom attached to the chiral center (pointing away).

-

Tracing the path from priority 1 to 2 to 3 reveals a clockwise direction, hence the designation (R) for rectus.[9]

The (+) Designation: Dextrorotation

The "(+)" sign, or the prefix "d-", indicates that a solution of this compound rotates plane-polarized light to the right (dextrorotatory). This is an experimentally determined property and, while often correlated, does not have a direct, predictable relationship with the (R)/(S) configuration.[9]

The Acetonide: A Conformational Anchor

The rigid five-membered dioxolane ring locks the C4-C5 bond, preventing free rotation. This conformational rigidity is a key mechanistic feature. It presents a well-defined steric environment, allowing reagents to approach the aldehyde face with high diastereoselectivity. This predictable facial bias is the cornerstone of its utility in asymmetric reactions.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde CAS#: 15186-48-8 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. (R)-(+)-Glyceraldehyde acetonide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. (R)-Glyceraldehyde Acetonide - SRIRAMCHEM [sriramchem.com]

- 9. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

Spectroscopic Data for 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral building block, 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the structural confirmation and quality assessment of this important synthetic intermediate.

Introduction

This compound, a derivative of glyceraldehyde, is a versatile chiral starting material in organic synthesis. Its structure, featuring a protected diol in a dioxolane ring and a reactive aldehyde functional group, makes it a valuable precursor for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. Accurate and thorough spectroscopic characterization is paramount to ensure its identity and purity before its use in multi-step synthetic pathways. This guide will delve into the key spectroscopic features of this compound.

Molecular Structure

The structural formula of this compound is C₆H₁₀O₃, with a molecular weight of approximately 130.14 g/mol .[1] The molecule contains a five-membered dioxolane ring with two methyl groups attached to the C2 carbon, and a carbaldehyde group at the C4 position. The chirality at the C4 position is a key feature of this molecule.

References

An In-depth Technical Guide to (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (CAS 15186-48-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, as well as the critical safety data for (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, a key chiral building block in modern organic synthesis.

Introduction and Chemical Identity

(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, registered under CAS number 15186-48-8, is a versatile heterocyclic compound widely utilized in chemical research and development.[1] Also known by its synonyms, (R)-(+)-Glyceraldehyde acetonide and (R)-Isopropylideneglyceraldehyde, this compound serves as a crucial starting material in the synthesis of complex chiral molecules. Its structure incorporates a protected diol in a five-membered dioxolane ring, with a reactive aldehyde functional group, making it a valuable intermediate in asymmetric synthesis.[2] This colorless transparent liquid is particularly noted for its role in the synthesis of pharmaceutical intermediates, including those related to antivirals like Sofosbuvir.[2]

Table 1: Chemical Identity

| Identifier | Value |

| CAS Number | 15186-48-8 |

| Molecular Formula | C₆H₁₀O₃[1][3] |

| Molecular Weight | 130.14 g/mol [1][3] |

| IUPAC Name | (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |

| Synonyms | (R)-(+)-Glyceraldehyde acetonide, (R)-Isopropylideneglyceraldehyde, NSC 89869[4] |

| InChI Key | YSGPYVWACGYQDJ-YFKPBYRVSA-N[5] |

| SMILES | CC1(C)OC--INVALID-LINK--C=O[5] |

Physicochemical Properties

The utility of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde in various synthetic applications is dictated by its distinct physicochemical properties. A notable characteristic is its tendency to polymerize upon standing, which can be reversed by distillation.[6] For synthetic applications, freshly distilled material is recommended to ensure purity and reactivity.[6] It is also reported to readily form a hydrate in aqueous solutions, which can complicate extractions.[6]

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless Transparent Liquid | [7][8] |

| Boiling Point | 139 °C (lit.) | [5][7][8] |

| Density | 1.045 g/mL at 25 °C (lit.) | [5][7] |

| Refractive Index (n20/D) | 1.454 (lit.) | [5][7] |

| Optical Activity ([α]22/D) | +53.8°, c = 2 in chloroform | [5] |

| Flash Point | 143 °F (61.7 °C) | [8] |

| LogP (Octanol/Water Partition Coefficient) | 0.337 (Crippen Calculated) | [4] |

| Water Solubility (log10WS) | -0.40 (Crippen Calculated) | [4] |

Safety and Handling

Proper handling and storage of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde are paramount to ensure laboratory safety and maintain the integrity of the compound. This substance is classified as a highly flammable liquid and vapor and may be harmful if swallowed. It is also considered toxic to aquatic life with long-lasting effects.

GHS Hazard and Precautionary Statements

Table 3: GHS Classification

| Hazard Class | Hazard Statement |

| Flammable Liquids (Category 2) | H225: Highly flammable liquid and vapour |

| Acute Toxicity, Oral (Category 4) | H303: May be harmful if swallowed |

| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects[9] |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation, H336: May cause drowsiness or dizziness |

| Carcinogenicity | H351: Suspected of causing cancer |

Signal Word: Danger[9]

Precautionary Statements:

-

Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces. – No smoking), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[9]

-

Response: P370+P378 (In case of fire: Use proper handling to extinguish the fire), P391 (Collect spillage).[9]

-

Disposal: P501 (Dispose of contents/container in accordance with local regulation).[9]

Safe Handling and Storage Workflow

The following workflow outlines the essential steps for the safe handling and storage of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.

References

- 1. scbt.com [scbt.com]

- 2. 15186-48-8|(R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (R)- (CAS 15186-48-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde 15186-48-8 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 15186-48-8 | CAS DataBase [m.chemicalbook.com]

- 8. Cas 15186-48-8,(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | lookchem [lookchem.com]

- 9. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to the Solubility of (R)-(+)-Glyceraldehyde Acetonide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(R)-(+)-Glyceraldehyde acetonide is a pivotal chiral building block in the synthesis of a multitude of complex, stereochemically defined molecules, including pharmaceuticals and natural products. Its utility in organic synthesis is profoundly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This in-depth technical guide provides a comprehensive overview of the solubility of (R)-(+)-Glyceraldehyde acetonide. We delve into the theoretical underpinnings of its solubility, present a consolidated table of its known and inferred solubility in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility, with special considerations for its inherent instability. This guide is intended to be an essential resource for researchers, chemists, and formulation scientists, enabling more informed solvent selection and optimization of processes involving this versatile chiral synthon.

Introduction to (R)-(+)-Glyceraldehyde Acetonide: A Cornerstone of Chiral Synthesis

(R)-(+)-Glyceraldehyde acetonide, systematically named (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, is a derivative of the simplest chiral monosaccharide, D-glyceraldehyde. The protection of the diol functionality as an acetonide bestows upon it enhanced stability and lipophilicity compared to its parent molecule, making it a highly valued intermediate in asymmetric synthesis.[1] Its chemical structure, possessing a chiral center and a reactive aldehyde group, makes it a versatile precursor for the stereoselective synthesis of a wide array of organic compounds.

Key Physicochemical Properties:

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: Approximately 51-52 °C at reduced pressure[3]

-

Instability: Prone to polymerization upon standing, even at low temperatures.[3][4]

The aldehyde functional group is susceptible to oxidation and other reactions, and the molecule itself can undergo acid-catalyzed decomposition. This inherent instability necessitates careful handling and storage, and it is a critical factor to consider when determining its solubility.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. For (R)-(+)-Glyceraldehyde acetonide, the key structural features influencing its solubility are:

-

The Acetonide Group: The two methyl groups and the dioxolane ring contribute to the molecule's nonpolar character, favoring interactions with nonpolar solvents through London dispersion forces.

-

The Aldehyde Group: The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor. This allows for dipole-dipole interactions and hydrogen bonding with protic and polar aprotic solvents.

-

The Ether Linkages: The oxygen atoms within the dioxolane ring can also act as hydrogen bond acceptors, further contributing to interactions with polar solvents.

The overall solubility of (R)-(+)-Glyceraldehyde acetonide in a given solvent is a balance between these competing polar and nonpolar characteristics.

Caption: Intermolecular forces influencing solubility.

Solubility Profile of (R)-(+)-Glyceraldehyde Acetonide

| Solvent | Solvent Type | Polarity Index | Solubility | Remarks |

| Dichloromethane (DCM) | Halogenated | 3.1 | Very High | Commercially available as a 50% w/w solution, indicating excellent solubility.[1] |

| Ethyl Acetate | Ester | 4.4 | High | Frequently used as a reaction and extraction solvent in syntheses involving the compound.[5] |

| Acetone | Ketone | 5.1 | High | Used as a solvent in the preparation of the compound and in subsequent reactions.[6] |

| Chloroform | Halogenated | 4.1 | High | Similar to dichloromethane, expected to be a good solvent. |

| Methanol | Protic Alcohol | 5.1 | Moderate to High | The polar nature of methanol should allow for good interaction with the aldehyde and ether groups. |

| Ethanol | Protic Alcohol | 4.3 | Moderate to High | Similar to methanol, expected to be a good solvent. |

| Toluene | Aromatic | 2.4 | Moderate | The nonpolar nature of toluene will interact with the acetonide group. |

| Diethyl Ether | Ether | 2.8 | Moderate | A common solvent in organic synthesis, likely to dissolve the compound to a useful extent. |

| n-Hexane | Aliphatic | 0.1 | Low to Moderate | Primarily nonpolar interactions; solubility is likely limited but sufficient for some applications like chromatography. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | The high polarity of DMSO should lead to good solubility. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | A versatile polar aprotic solvent, expected to be a good solvent for this compound. |

| Water | Protic | 10.2 | Low (as acetonide) High (as hydrate) | The acetonide itself has limited water solubility. However, it is known to form a highly water-soluble hydrate.[7] |

Note: This table is a guide based on available literature and chemical principles. For critical applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

The inherent instability of (R)-(+)-Glyceraldehyde acetonide requires a carefully designed protocol to obtain accurate and reproducible solubility data. The following method is a robust approach based on the isothermal shake-flask method, adapted to minimize degradation of the analyte.

Materials and Equipment

-

(R)-(+)-Glyceraldehyde acetonide (freshly distilled or of high purity)

-

Selected organic solvents (anhydrous, high-purity grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a flame ionization detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or RI).

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Solvent Preparation: Accurately dispense a known volume or mass of the desired organic solvent into a series of glass vials.

-

Addition of Excess Solute: Add an excess amount of (R)-(+)-Glyceraldehyde acetonide to each vial to ensure that a saturated solution is formed. The presence of undissolved solute is essential.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period to allow the system to reach equilibrium. Expert Insight: Due to the instability of the aldehyde, the equilibration time should be optimized. A time-course study (e.g., analyzing samples at 4, 8, 12, and 24 hours) is recommended to determine the point at which the concentration of the dissolved solute plateaus before significant degradation occurs.

-

Phase Separation: After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid. This step should be performed at the same temperature as the equilibration to prevent changes in solubility.

-

Sample Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step must be performed quickly to minimize solvent evaporation.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated GC or HPLC method. A calibration curve should be prepared using standard solutions of (R)-(+)-Glyceraldehyde acetonide of known concentrations in the same solvent.[6]

-

Calculation of Solubility: Calculate the concentration of the saturated solution from the analytical results and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained data, the following self-validating checks should be incorporated:

-

Approach to Equilibrium from Both Sides: For a subset of solvents, perform the experiment by approaching equilibrium from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and then allowing it to cool and equilibrate at the target temperature). The solubility values obtained from both approaches should converge.

-

Purity Analysis of the Solid Phase: After the experiment, the remaining solid solute should be isolated, dried, and its purity and identity confirmed (e.g., by NMR or IR spectroscopy) to ensure that no degradation or polymorphism has occurred during the equilibration process.

-

Mass Balance: For a few selected experiments, a mass balance calculation can be performed by quantifying the amount of undissolved solute and comparing it with the initial amount added.

Conclusion

The solubility of (R)-(+)-Glyceraldehyde acetonide is a critical parameter for its effective utilization in organic synthesis and drug development. This guide has provided a comprehensive overview of its solubility profile, grounded in the fundamental principles of intermolecular interactions. While quantitative data remains sparse, the provided qualitative assessment and, most importantly, the detailed experimental protocol will empower researchers to make informed decisions and to generate reliable, in-house solubility data tailored to their specific needs. The emphasis on accounting for the compound's instability within the experimental design is paramount for achieving accurate and meaningful results. By leveraging the information and methodologies presented herein, scientists can unlock the full potential of this invaluable chiral building block.

References

- 1. (R)-(+)-Glyceraldehyde acetonide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. (R)-Glyceraldehyde Acetonide - SRIRAMCHEM [sriramchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. CN108610322B - Preparation method of R-glyceraldehyde acetonide - Google Patents [patents.google.com]

- 6. US20070129553A1 - Process for the preparation of glyceraldehyde acetonide - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide on the Commercial Availability and Sourcing of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde for Researchers and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, a pivotal chiral building block in pharmaceutical and chemical research. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for sourcing this compound, including insights into its commercial availability, key suppliers, and critical quality control parameters. By offering a structured approach to supplier selection and in-house quality verification, this document aims to ensure the procurement of high-quality material, which is fundamental to the integrity and success of research and development projects.

Introduction: The Synthetic Versatility and Importance of this compound

This compound, also known as (R,S)-isopropylideneglyceraldehyde, is a versatile synthetic intermediate widely employed in the synthesis of complex organic molecules.[1][2] Its structure, which incorporates a protected diol and a reactive aldehyde, makes it an ideal starting material for creating chiral compounds with high stereochemical control.[3] This is particularly crucial in the pharmaceutical industry, where the enantiomeric purity of a drug can determine its efficacy and safety.[1][3] The compound serves as a key precursor in the synthesis of various biologically active molecules, including antiviral and anticancer agents like L-nucleosides.[1]

Commercial Landscape: Availability and Key Suppliers

A robust global market exists for this compound, with numerous chemical suppliers offering a range of grades and quantities to meet diverse research and manufacturing needs.

Table 1: Leading Commercial Suppliers

| Supplier | Typical Purity | Common Quantities | Key Strengths |

| Sigma-Aldrich (Merck) | ≥95% | 1g, 5g, 25g | Extensive documentation, strong global distribution. |

| TCI (Tokyo Chemical Industry) | >97.0% | 1g, 5g, 25g | High-purity reagents, excellent for demanding synthetic applications. |

| Alfa Aesar (Thermo Fisher Scientific) | 96% | 1g, 5g, 25g | Broad portfolio of research chemicals and detailed product information. |

| ChemScene | ≥95% | Inquire | Offers a variety of research chemicals and custom synthesis services.[4] |

| Combi-Blocks | 95+% | 1g, 5g, 25g, Bulk | Specializes in building blocks for combinatorial chemistry and drug discovery. |

| BLDpharm | Inquire | Inquire | Provides a range of pharmaceutical intermediates.[5] |

| Advanced ChemBlocks | 95% | Inquire | Focuses on chiral building blocks for research and development.[6] |

| Santa Cruz Biotechnology | Inquire | Custom | Wide range of biochemicals for research.[7] |

This table is not exhaustive but represents a selection of prominent and reputable suppliers in the field. Purity and availability are subject to change and should be confirmed with the supplier.

Scientific Integrity: Quality Control and Analytical Verification

Ensuring the quality of this compound is paramount for the reproducibility of experimental results. A comprehensive evaluation of the supplier's Certificate of Analysis (CoA) is the initial and most critical step.

Key Quality Parameters:

-

Identity Confirmation: Verification of the chemical structure is typically achieved through spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5] The spectral data must align with the known structure of this compound.

-

Purity Assessment: Gas Chromatography (GC) is a common and effective method for determining the purity of this volatile compound.[8] High-Performance Liquid Chromatography (HPLC) can also be utilized, though care must be taken to avoid hydrolysis of the acetal under acidic conditions.[8]

-

Physical Properties: The compound should be a colorless to pale yellow liquid.[1] Important physical constants to verify include the boiling point (approx. 139 °C), density (approx. 1.045 g/mL at 25 °C), and refractive index (n20/D approx. 1.454).[9]

-

Chirality: For enantiomerically pure applications, the specific optical rotation is a key indicator of stereochemical integrity. For the (R)-enantiomer, a value of around +53.8° (c=2 in chloroform) is expected.[9]

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a standardized workflow for the in-house verification of the purity of this compound.

Objective: To separate and identify the main component and any volatile impurities in a given sample.

Materials:

-

Sample of this compound

-

High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the chosen solvent.

-

Instrument Setup:

-

Set the injector temperature (e.g., 250 °C).

-

Program the oven temperature with an appropriate gradient (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

-

Set the carrier gas (Helium) flow rate.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-350).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC).

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Integrate all peaks in the chromatogram to determine the relative peak area of the main component, which provides an estimation of its purity.

-

Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST) for identity confirmation.[10]

-

Trustworthiness: This self-validating system allows for the independent verification of supplier claims, ensuring that the material meets the stringent quality requirements for downstream applications.[11][12]

Logical Workflow for Supplier Qualification

A systematic approach to selecting and qualifying a supplier is crucial for mitigating risks and ensuring a stable supply of high-quality material.

Caption: A logical workflow for the qualification and selection of a chemical supplier.

Safety and Handling

This compound is a combustible liquid and can cause serious eye irritation. It is essential to handle this chemical in a well-ventilated area, away from heat and open flames.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should always be worn.[13] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[14]

Conclusion

The successful application of this compound in research and drug development is highly dependent on the quality and purity of the starting material. This guide has provided a comprehensive framework for navigating the commercial landscape, emphasizing the importance of a rigorous supplier qualification process and independent analytical verification. By adhering to these principles, researchers and scientists can confidently source this critical building block, thereby enhancing the reliability and success of their scientific endeavors.

References

- 1. (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | 15186-48-8 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. 15186-48-8|(R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde 95% | CAS: 15186-48-8 | AChemBlock [achemblock.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (R)-(+)-2,2-二甲基-1,3-二氧戊环-4-甲醛 | Sigma-Aldrich [sigmaaldrich.cn]

- 10. 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (R)- [webbook.nist.gov]

- 11. jmchemsci.com [jmchemsci.com]

- 12. Volume 33 No 1 page 18 [library.scconline.org]

- 13. fishersci.com [fishersci.com]

- 14. combi-blocks.com [combi-blocks.com]

A Guide to 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: A Cornerstone Chiral Building Block in Asymmetric Synthesis

Abstract

In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of drug development and materials science. The "chiral pool," a collection of readily available, enantiopure natural products, provides an invaluable resource for asymmetric synthesis. Among these, 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, commonly known as glyceraldehyde acetonide, stands out as a C3 synthon of exceptional versatility and utility. This technical guide delves into the core features of this building block, elucidating the structural and electronic properties that underpin its reactivity and stereodirecting influence. We will explore its application in key synthetic transformations, explain the causality behind experimental choices for achieving high diastereoselectivity, and provide actionable protocols for its use in research and development settings.

Introduction: The Strategic Advantage of a Chiral Pool Synthon

This compound is a chiral aldehyde that serves as a cornerstone for chemists aiming to achieve precise control over molecular architecture.[1] Available in both (R) and (S) forms, it is most commonly derived via the oxidative cleavage of D-mannitol or L-gulono-1,4-lactone, respectively.[2][3] Its strategic value lies in the fusion of a reactive aldehyde functionality with a stereochemically defined, rigid dioxolane ring. This combination allows for the predictable construction of new stereocenters, making it an indispensable tool for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products.[1]

The acetonide protecting group not only masks the 1,2-diol of the parent glyceraldehyde but also confers several advantageous properties:

-

Stereochemical Rigidity: The five-membered dioxolane ring locks the conformation of the adjacent stereocenter, minimizing conformational ambiguity and leading to more predictable reaction outcomes.

-

Chelation Control: The two oxygen atoms of the dioxolane ring can coordinate with metal cations, forming a rigid chelate that directs incoming nucleophiles to a specific face of the aldehyde. This is the primary mechanism for its high diastereoselectivity in many reactions.

-

Synthetic Handle: The acetonide can be readily removed under acidic conditions to reveal a 1,2-diol, providing a handle for further functionalization.

| Property | Value |

| CAS Number | 15186-48-8 ((R)-enantiomer)[4] |

| Molecular Formula | C₆H₁₀O₃[4] |

| Molecular Weight | 130.14 g/mol [4][5] |

| Appearance | Colorless to pale yellow oily liquid[6][7] |

| Boiling Point | 139 °C (lit.)[7][8] |

| Density | 1.045 g/mL at 25 °C (lit.)[7][8] |

| Optical Rotation ([α]D) | +53.8° (c=2 in chloroform) for (R)[7][8] |

| Storage Temperature | -20°C[7][8] |

The Foundation of Stereocontrol: Nucleophilic Addition Reactions

The aldehyde carbonyl group is inherently electrophilic and serves as the primary reaction site for nucleophiles. The stereochemical outcome of this addition is the most critical aspect of the reagent's utility. The predictable generation of one major diastereomer is typically governed by a principle known as chelation control, particularly with organometallic reagents.

The Chelation-Controlled Model

In reactions involving organometallic reagents like Grignard (RMgX) or organolithium (RLi) species, the metal ion (Mg²⁺ or Li⁺) does not act as a mere spectator.[9][10] It coordinates with both the carbonyl oxygen and the proximal oxygen atom of the dioxolane ring. This forms a rigid, five-membered chelate ring structure. The consequence of this conformation is profound: the aldehyde's C-H bond is oriented to minimize steric hindrance, exposing one face of the carbonyl to nucleophilic attack while effectively blocking the other.

This chelation model provides a trustworthy and predictive framework; the nucleophile is compelled to attack from the less hindered face, anti to the C4-substituent of the dioxolane ring.[11] This results in the formation of the syn diastereomer as the major product with high fidelity.

A simplified diagram of chelation control.

Experimental Protocol: Grignard Addition

This protocol describes a typical diastereoselective addition of a Grignard reagent to (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde.

Materials:

-

(R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

-

Grignard reagent (e.g., 1.0 M solution of Methylmagnesium Bromide in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and maximize selectivity.

-

Addition: Add the Grignard reagent (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. This protonates the intermediate alkoxide and neutralizes the excess Grignard reagent.[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the diastereomerically enriched alcohol.

Carbon Chain Elongation: The Wittig Reaction

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes, forming a new carbon-carbon double bond at the position of the original carbonyl.[12] This transformation is invaluable for extending the carbon skeleton while setting the geometry of the new double bond.

The reaction involves a phosphonium ylide, which acts as the nucleophile. The stereochemical outcome (E vs. Z alkene) is primarily dictated by the nature of the ylide.[13]

-

Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium salts) typically react irreversibly and rapidly, leading to the kinetic Z-alkene as the major product.

-

Stabilized Ylides (containing an electron-withdrawing group like an ester or ketone) react reversibly, allowing equilibration to the more thermodynamically stable E-alkene.

Workflow for a Wittig olefination reaction.

Experimental Protocol: Wittig Olefination

This protocol outlines the formation of an olefin from (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde using a non-stabilized ylide.[14]

Materials:

-

Benzyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) (e.g., 1.6 M solution in hexanes)

-

(R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate, Sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Generation: Under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF at 0 °C. Add n-BuLi (1.05 eq) dropwise. The formation of the ylide is typically indicated by a color change (often to deep red or orange). Stir the mixture at 0 °C for 30 minutes.

-

Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.[14] Monitor the reaction by TLC.

-

Workup: Quench the reaction with water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product, containing the desired alkene and triphenylphosphine oxide byproduct, is then purified by column chromatography.[14]

Applications in the Synthesis of Complex Molecules

The true power of this compound is demonstrated in its role as a precursor for synthesizing biologically active compounds.[14] Its robust stereochemistry is carried through multiple synthetic steps, enabling the efficient construction of complex targets.

-

Synthesis of Jiangrine C and D: In the total synthesis of these natural products, (R)-aldehyde was treated with ethynyl magnesium bromide. The resulting propargyl alcohol intermediate was then used in a silver-catalyzed [3+2] cycloaddition, a key step in forming the core of the target molecules.[6]

-

Formation of Bicyclic Tetrahydrofuran Derivatives: The aldehyde can be converted into olefinic diols via a Wittig reaction. These diols then undergo electrophilic selenium-mediated cyclizations to form enantiomerically pure hydroxy-substituted tetrahydrofuran derivatives, which are common structural motifs in natural products.[6]

-

Versatile Intermediate: It participates in a wide array of other transformations, including Henry condensations, aldol reactions, and Hosomi-Sakurai reactions, making it a flexible and powerful tool in the synthetic chemist's arsenal.[7][8]

Conclusion

This compound is more than just a simple chiral aldehyde; it is a self-validating system for asymmetric synthesis. Its rigid dioxolane ring provides a predictable steric and electronic environment that enables high levels of stereocontrol, primarily through chelation with metallic reagents. The causality behind its effectiveness is clear: the pre-organization of the reactant-reagent complex minimizes competing reaction pathways and directs transformations to a single, desired stereochemical outcome. For researchers in drug development and natural product synthesis, mastering the application of this building block is a critical step toward the efficient and elegant construction of complex chiral molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scbt.com [scbt.com]

- 5. 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (R)- [webbook.nist.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde CAS#: 15186-48-8 [chemicalbook.com]

- 8. (R)-(+)-2,2-ジメチル-1,3-ジオキソラン-4-カルボキシアルデヒド | Sigma-Aldrich [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. adichemistry.com [adichemistry.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Wittig reaction protocol using 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

An Application Guide to the Wittig Reaction: Synthesis of Chiral Alkenes from 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

Introduction: Bridging Carbonyls and Alkenes

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from aldehydes or ketones.[1][2][3][4][5] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, its significance lies in the unambiguous placement of the carbon-carbon double bond, a level of control not always achievable with traditional elimination reactions.[4][6] This application note provides a detailed protocol and the underlying scientific rationale for the Wittig olefination of this compound (also known as (R)- or (S)-glyceraldehyde acetonide), a valuable chiral building block derived from glycerol. The protocol focuses on creating a terminal alkene, a versatile functional group for further synthetic transformations.

This guide is designed for researchers and drug development professionals, offering not just a procedural checklist but also a deep dive into the causality behind experimental choices, ensuring both successful execution and a thorough understanding of the reaction dynamics.

Part 1: The Scientific Foundation - Mechanism and Stereochemical Considerations

A successful experimental design is rooted in a firm grasp of the reaction mechanism. The Wittig reaction is a complex process, and the choices of reagents and conditions directly influence its outcome, particularly the stereochemistry of the resulting alkene.

The Core Mechanism: From Ylide to Alkene

The reaction proceeds through a sequence of well-defined steps, the driving force being the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7]

-

Ylide Formation: The process begins with the deprotonation of an alkyltriphenylphosphonium salt using a strong base.[4] The acidity of the α-proton is enhanced by the adjacent positively charged phosphorus atom. This generates a phosphorus ylide (or phosphorane), a species with adjacent positive and negative charges.[6][8]

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[6] While historically debated, modern evidence, particularly under salt-free conditions, supports a concerted [2+2] cycloaddition mechanism to directly form a four-membered ring intermediate called an oxaphosphetane.[1][7][9]

-

Alkene and Phosphine Oxide Formation: The oxaphosphetane intermediate is unstable and rapidly decomposes via a retro-[2+2] cycloaddition to yield the final alkene and triphenylphosphine oxide (TPPO).[6][8]

Caption: Fig. 1: Wittig Reaction Mechanism

The Critical Role of the Ylide: Controlling Stereoselectivity

The structure of the ylide is the primary determinant of the product's stereochemistry. Ylides are broadly classified based on the substituent (R) attached to the nucleophilic carbon.

-

Non-stabilized Ylides (R = alkyl): These are highly reactive and the cycloaddition step is typically irreversible and kinetically controlled.[3] Under salt-free conditions, the reaction often favors the formation of the (Z)-alkene due to steric factors in the transition state.[10][11]

-

Stabilized Ylides (R = CO₂R, CN, COR): These ylides are less reactive due to resonance stabilization of the carbanion. The initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which leads to the (E)-alkene as the major product.[4][10]

-

Semi-stabilized Ylides (R = aryl, vinyl): These exhibit intermediate reactivity and often yield mixtures of (E) and (Z) isomers.[3]

For the synthesis of a terminal alkene from this compound, the simplest ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), is required. As an unstabilized ylide, stereochemistry is not a factor in the product. However, it is crucial to use appropriate reaction conditions for this highly reactive species.

Part 2: A Validated Experimental Protocol

This protocol details the synthesis of 4-vinyl-2,2-dimethyl-1,3-dioxolane from this compound using methylenetriphenylphosphorane generated in situ.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | 4.29 g | 12.0 | Dry thoroughly before use. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL + 10 mL | - | Use a freshly opened bottle or dried solvent. |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 4.4 mL (2.5 M in hexanes) | 11.0 | Highly pyrophoric. Handle with extreme care. |

| This compound | C₆H₁₀O₃ | 130.14 | 1.30 g | 10.0 | Chiral starting material. |

| Saturated aq. NH₄Cl Solution | NH₄Cl | 53.49 | ~20 mL | - | For quenching the reaction. |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | ~150 mL | - | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | For drying the organic phase. |

| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography. |

| Hexanes/Ethyl Acetate | - | - | As needed | - | Eluent for chromatography. |

Step-by-Step Methodology

This procedure is divided into three critical stages: ylide generation, the olefination reaction, and product purification.

Caption: Fig. 2: Experimental Workflow

Stage 1: In-situ Generation of Methylenetriphenylphosphorane

-

Rationale: The phosphonium ylide is highly reactive and moisture-sensitive, necessitating its generation immediately before use (in situ) under an inert atmosphere.[3][12] n-BuLi is a very strong, non-nucleophilic base ideal for deprotonating the phosphonium salt.[6]

-

Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) to a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

-

Suspend the salt in anhydrous THF (50 mL) via syringe.

-

Cool the resulting white suspension to 0 °C in an ice-water bath.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred suspension over 10-15 minutes.

-

Observation: The white suspension will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

Stage 2: The Wittig Olefination

-

Rationale: The aldehyde is added to the pre-formed ylide. The reaction is initiated at low temperature to control the initial exothermic addition and then warmed to ensure it proceeds to completion.

-

In a separate dry flask, dissolve this compound (1.30 g, 10.0 mmol) in anhydrous THF (10 mL).

-

Add the aldehyde solution dropwise via syringe to the ylide solution at 0 °C over 10 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

TLC System: 20% Ethyl Acetate in Hexanes. Visualize with potassium permanganate stain.

-

Stage 3: Workup and Purification

-

Rationale: The primary challenge in the workup is the removal of the triphenylphosphine oxide (TPPO) byproduct.[13] A standard aqueous workup followed by flash column chromatography is the most reliable method for achieving high purity.[14][15]

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~20 mL).[15]

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether (50 mL) and water (30 mL). Shake vigorously and separate the layers. Extract the aqueous layer twice more with diethyl ether (2x50 mL).[13][16]

-

Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure (rotary evaporator).

-

Purification: The resulting crude oil will be a mixture of the desired alkene and TPPO. Purify this residue by flash column chromatography on silica gel.

-

Eluent: Start with 100% Hexanes and gradually increase the polarity to a 95:5 mixture of Hexanes:Ethyl Acetate. The product is significantly less polar than TPPO and will elute first.

-

-

Combine the pure fractions and remove the solvent in vacuo to yield 4-vinyl-2,2-dimethyl-1,3-dioxolane as a colorless oil.[17]

Part 3: Expected Outcomes and Troubleshooting

-

Yield: Typical yields for this reaction range from 70-90%.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The disappearance of the aldehyde proton signal (~9.7 ppm) and the appearance of vinyl proton signals (~5.0-6.0 ppm) in the ¹H NMR spectrum are key indicators of a successful reaction.

-

Product Properties: 4-vinyl-2,2-dimethyl-1,3-dioxolane has a boiling point of 115-116 °C and a density of approximately 1.001 g/mL.[17]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No reaction (aldehyde recovered) | Incomplete ylide formation due to wet reagents/glassware or inactive n-BuLi. | Ensure all glassware is rigorously flame-dried. Use fresh, anhydrous THF. Titrate the n-BuLi solution to confirm its molarity. |

| Low Yield | Incomplete reaction. | Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C) after the initial stirring period at room temperature. |

| Product loss during workup or purification. | Be meticulous during extractions. Use a sufficiently long chromatography column for good separation. | |

| Product contaminated with TPPO | Inefficient chromatography. | Use a less polar eluent system and/or a larger silica gel column to improve separation. TPPO can sometimes be partially removed by trituration with cold ether or hexanes before chromatography.[16] |

| Formation of side products | The aldehyde is sensitive and can undergo side reactions if the ylide solution is not prepared correctly. | Ensure slow, controlled addition of n-BuLi at 0 °C to avoid localized heating and side reactions. |

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. tutorchase.com [tutorchase.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. sciepub.com [sciepub.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. 2-乙烯基-1,3-二氧戊环 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Stereoselective Grignard Reagent Addition to (R)-(+)-Glyceraldehyde Acetonide

An Application Guide for Drug Development Professionals and Organic Synthesis Researchers

Abstract: The addition of organometallic reagents, such as Grignard reagents, to chiral aldehydes is a cornerstone of asymmetric synthesis, enabling the construction of complex chiral molecules from simple precursors.[1][2] (R)-(+)-Glyceraldehyde acetonide is a pivotal C3 chiral building block, and controlling the stereochemical outcome of nucleophilic additions to its carbonyl group is of paramount importance in the synthesis of polyketides, carbohydrates, and various pharmacologically active compounds. This document provides an in-depth technical guide on the Grignard reagent addition to (R)-(+)-Glyceraldehyde acetonide, elucidating the underlying stereochemical models that govern the reaction's diastereoselectivity and presenting a detailed, field-proven experimental protocol.

Theoretical Framework: A Tale of Two Models

The diastereoselectivity of nucleophilic addition to the carbonyl group of (R)-(+)-Glyceraldehyde acetonide is dictated by a delicate balance of steric and electronic factors. Two primary models are used to predict the major diastereomer formed: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).[3][4] The choice of Grignard reagent, solvent, and temperature can influence which pathway predominates.

The Felkin-Anh Model (Non-Chelation Control)

The Felkin-Anh model predicts the outcome of nucleophilic additions to chiral aldehydes where chelation is not a dominant factor.[5][6] The model is based on the following principles:

-

Transition State Geometry: The largest group (L) on the α-carbon orients itself anti-periplanar (180°) to the incoming nucleophile to minimize steric hindrance.[4][5]

-

Bürgi-Dunitz Trajectory: The nucleophile does not attack the carbonyl carbon at a 90° angle but rather at an obtuse angle of approximately 107°, known as the Bürgi-Dunitz trajectory.[5]

-

Stereochemical Outcome: The nucleophile preferentially attacks the carbonyl face from the side of the smallest substituent (S), passing by the medium substituent (M).[5][7]

In the case of (R)-glyceraldehyde acetonide, the acetonide ring structure is the largest group (L). The hydrogen is the smallest group (S), and the C-O bond of the ring is the medium group (M). Following the Felkin-Anh model, the nucleophile attacks from the face opposite the bulky acetonide ring, leading to the formation of the anti diastereomer.

The Cram-Chelate Model (Chelation Control)

When the α-carbon of a carbonyl compound contains a heteroatom with lone-pair electrons, such as the oxygen in the alkoxy group of glyceraldehyde acetonide, chelation can occur.[8][9] The magnesium ion of the Grignard reagent can coordinate with both the carbonyl oxygen and the α-alkoxy oxygen, forming a rigid five-membered cyclic intermediate.[3][10]

-

Conformational Lock: This chelation locks the molecule into a specific conformation where the α-substituents are held in a fixed position.[10]

-

Steric Shielding: The acetonide ring is now part of this rigid structure, effectively blocking one face of the carbonyl group.

-

Stereochemical Outcome: The nucleophile is forced to attack from the less sterically hindered face, which, in this locked conformation, leads to the formation of the syn diastereomer.[3]

The competition between these two pathways is a critical consideration. Non-coordinating solvents (like toluene) or bulky Grignard reagents may favor the Felkin-Anh pathway, whereas coordinating solvents (like THF) and smaller, highly Lewis-acidic Grignard reagents tend to favor the chelation-controlled pathway.[9][11]

Caption: Competing pathways for Grignard addition.

Experimental Protocol

This protocol describes a general procedure for the addition of a Grignard reagent to (R)-(+)-Glyceraldehyde acetonide. Critical Note: The success of the Grignard reaction is contingent upon strictly anhydrous (water-free) conditions.[12][13] All glassware must be oven- or flame-dried immediately before use, and anhydrous solvents are required.[14]

Materials and Reagents

-

(R)-(+)-Glyceraldehyde acetonide

-

Magnesium turnings

-

Alkyl or Aryl Halide (e.g., Bromobenzene for Phenylmagnesium bromide)

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Ice-water bath

-

Separatory funnel

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)

-

Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Attach a nitrogen/argon inlet to the top of the condenser. Flush the entire system with inert gas for 5-10 minutes.[14][15]

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine. Gently warm the flask with a heating mantle until violet iodine vapors are observed. This helps to activate the magnesium surface.[15]

-

Initiation: In the dropping funnel, prepare a solution of the aryl/alkyl halide (e.g., bromobenzene, 1.1 eq.) in anhydrous ether or THF. Add a small portion (approx. 10%) of this solution to the magnesium turnings.[14]

-

Reaction: The reaction is initiated when the color of the iodine fades and the solution becomes cloudy and begins to gently reflux. If the reaction does not start, gentle heating may be required. Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.[16]

-

Completion: After the addition is complete, continue to stir the gray-black mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[16]

Part B: Addition to Glyceraldehyde Acetonide

-

Substrate Preparation: In a separate dry flask under inert atmosphere, dissolve (R)-(+)-Glyceraldehyde acetonide (1.0 eq.) in anhydrous ether or THF.

-

Cooling: Cool this substrate solution to -78 °C (dry ice/acetone bath) or 0 °C (ice-water bath). Lower temperatures generally lead to higher diastereoselectivity.[17]

-

Addition: Transfer the prepared Grignard reagent solution via cannula or a dry syringe into the dropping funnel of the substrate flask (if using a new setup) or directly to the cooled substrate solution. Add the Grignard reagent slowly and dropwise to the stirred aldehyde solution over 30-60 minutes.[18]

-

Reaction: Maintain the low temperature and continue stirring for 1-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, remove the cooling bath and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction.[19] This is a safer and often more effective alternative to quenching with strong acid, as it minimizes the formation of emulsions.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Analysis

The resulting crude product, a mixture of diastereomeric alcohols, is typically purified by flash column chromatography on silica gel. The ratio of the diastereomers (syn vs. anti) can be determined using high-field ¹H NMR spectroscopy or gas chromatography (GC).

Expected Outcomes and Data

The diastereomeric ratio (d.r.) of the product is highly dependent on the reaction conditions and the nature of the Grignard reagent. Chelation control is generally favored, leading to the syn product as the major isomer.

Table 1: Influence of Grignard Reagent on Diastereoselectivity

| Grignard Reagent (R-MgBr) | Solvent | Temperature (°C) | Major Product | Typical d.r. (syn:anti) |

| Methyl-MgBr | THF | -78 | syn | ~90:10 |

| Ethyl-MgBr | THF | -78 | syn | ~85:15 |

| Vinyl-MgBr | THF | -78 | syn | >95:5 |

| Phenyl-MgBr | THF | 0 | syn | ~70:30 |

| Phenyl-MgBr | Et₂O | 0 | syn | ~80:20 |

| iso-Propyl-MgBr | THF | -78 | syn | ~60:40 (steric hindrance) |

Note: These ratios are illustrative and can vary based on precise experimental conditions.

Caption: Experimental Workflow Diagram.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. public.websites.umich.edu [public.websites.umich.edu]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]

- 6. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cram's Rule - Cyclic Model | OpenOChem Learn [learn.openochem.org]

- 11. researchgate.net [researchgate.net]

- 12. Grignard reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]